2,5-Dimethoxybenzyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156147. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBICLSFUUJIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303028 | |

| Record name | 2-(chloromethyl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3840-27-5 | |

| Record name | 3840-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethoxybenzyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dimethoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,5-Dimethoxybenzyl chloride (CAS No: 3840-27-5), a key reagent in organic synthesis and a building block for various molecules in drug discovery. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and relevant safety and handling information.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C9H11ClO2.[1][2][3] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 3840-27-5 |

| Molecular Formula | C9H11ClO2 |

| Molecular Weight | 186.64 g/mol [1][2][3] |

| Synonyms | 2-(chloromethyl)-1,4-dimethoxybenzene[4] |

| Purity | Typically ≥95%[1][5] |

| Appearance | Off-white solid |

| Melting Point | 40-42 °C |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling.[4] The GHS hazard classifications are provided below, highlighting the primary risks associated with this compound.

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | H315: Causes skin irritation[4][6] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[4][6] |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[4][6] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[4][6] |

Precautionary Measures: When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[7]

Experimental Protocols

3.1. Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,5-dimethoxybenzyl alcohol with thionyl chloride.[8]

Materials:

-

2,5-dimethoxybenzyl alcohol (150 g)

-

Thionyl chloride (108 g)

-

2,4,6-Collidine (108 g)

-

Methylene chloride (750 ml)

-

2 N Hydrochloric acid

-

Water

-

Magnesium sulfate (MgSO4)

Procedure:

-

A mixture of 2,5-dimethoxybenzyl alcohol (150 g), 2,4,6-collidine (108 g), and methylene chloride (750 ml) is stirred at room temperature.[8]

-

Thionyl chloride (108 g) is added slowly to the stirred mixture over a period of 1 hour. The reaction is noted to be slightly exothermic.[8]

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.[8]

-

The reaction mixture is then washed with 2 N hydrochloric acid and subsequently with water.[8]

-

The organic layer is dried over magnesium sulfate (MgSO4).[8]

-

The solvent is removed by evaporation, yielding a residue of this compound which crystallizes upon standing (127 g).[8]

3.2. Purification and Analysis

For many applications, the crude product from the synthesis can be used directly. However, for more sensitive applications, purification by silica gel column chromatography may be required.

Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the structure and purity of the final product.

-

Gas Chromatography (GC): GC analysis can be employed to determine the purity of the compound and to detect any residual starting materials or byproducts.

Visualized Workflows and Pathways

4.1. Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

4.2. Logical Relationship in Synthesis

This diagram shows the logical progression from starting materials to the final product.

Caption: Logical flow of the synthesis of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 3840-27-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H11ClO2 | CID 291194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3840-27-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. Edit chemical label this compound | chemical-label.com [chemical-label.com]

- 7. fishersci.com [fishersci.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2,5-Dimethoxybenzyl Chloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the chemical properties, synthesis, and core applications of 2,5-Dimethoxybenzyl chloride, a key reagent in organic synthesis.

Core Properties and Identification

This compound is an aromatic organic compound widely used as a building block and a protecting group in the synthesis of more complex molecules. Its reactivity is centered around the benzylic chloride group, which is susceptible to nucleophilic substitution.

Data Presentation: Chemical and Physical Properties

All quantitative data for this compound has been summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 186.64 g/mol | [1][2][3][4] |

| Molecular Formula | C₉H₁₁ClO₂ | [1][3][4][5] |

| CAS Number | 3840-27-5 | [1][2][3][5] |

| IUPAC Name | 2-(chloromethyl)-1,4-dimethoxybenzene | [5] |

| Synonyms | α-Chloro-2,5-dimethoxytoluene, Veratryl chloride | [6] |

| Appearance | Off-white solid | [4] |

| Melting Point | 40-42 °C | [4] |

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through the chlorination of 2,5-dimethoxybenzyl alcohol. The following protocol provides a detailed methodology for this conversion.

Protocol: Chlorination of 2,5-Dimethoxybenzyl Alcohol

This protocol is based on the reaction of 2,5-dimethoxybenzyl alcohol with thionyl chloride in the presence of a base.

Materials:

-

2,5-dimethoxybenzyl alcohol (150 g)

-

Thionyl chloride (108 g)

-

2,4,6-Collidine (108 g) or Pyridine

-

Methylene chloride (CH₂Cl₂) (750 ml) or Diethyl ether (Et₂O)

-

Hydrochloric acid (2 N)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a suitable reaction vessel, a stirred mixture of 2,5-dimethoxybenzyl alcohol (150 g), 2,4,6-collidine (108 g), and methylene chloride (750 ml) is prepared at room temperature.[7]

-

Thionyl chloride (108 g) is added slowly to the mixture over a period of 1 hour. The reaction is noted to be slightly exothermic.[7]

-

After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature to ensure the reaction goes to completion.[7]

-

The reaction mixture is then transferred to a separatory funnel and washed sequentially with 2 N hydrochloric acid and water.[7]

-

The organic layer is separated and dried over anhydrous magnesium sulfate (MgSO₄).[7]

-

The solvent is removed by evaporation under reduced pressure, yielding a residue of this compound which crystallizes upon standing. The expected yield is approximately 127 g.[7]

Visualization of Synthetic Pathway

The following diagrams illustrate the key workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Core Applications & Reactions

This compound is a versatile reagent primarily utilized for:

-

Protecting Group Chemistry: The 2,5-dimethoxybenzyl (DMB) group is used to protect hydroxyl functions in organic synthesis. It is stable under a variety of conditions but can be selectively removed, often under oxidative conditions.

-

Alkylation Reagent: As a reactive benzylic halide, it readily alkylates a variety of nucleophiles, including amines, thiols, and carbanions, to introduce the DMB moiety.[8]

-

Precursor for Wittig Reagents: It reacts with triphenylphosphine to form the corresponding phosphonium salt.[9] This salt can be deprotonated to generate a Wittig reagent, which is then used to convert aldehydes and ketones into alkenes.[8]

The electron-donating methoxy groups on the aromatic ring activate it, influencing the stability of intermediates and the overall reactivity of the molecule. Professionals should handle this compound with appropriate caution, as it is classified as an irritant to the skin, eyes, and respiratory system.[5]

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,5-Dimethoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C9H11ClO2 | CID 291194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. endotherm-lsm.com [endotherm-lsm.com]

An In-depth Technical Guide to the Chemical Properties of 2,5-Dimethoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,5-Dimethoxybenzyl chloride, a versatile reagent in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical research.

Core Chemical Properties

This compound is a substituted aromatic compound with the chemical formula C₉H₁₁ClO₂.[1][2] It is primarily utilized in organic synthesis as a protecting group and as an intermediate in the formation of more complex molecules.

Structure and Identification

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while computed values are available for several properties, experimentally determined values for melting and boiling points are not consistently reported in the literature.

| Property | Value | Source |

| Molecular Weight | 186.63 g/mol | PubChem[1] |

| Exact Mass | 186.0447573 Da | PubChem (Computed)[1] |

| Appearance | Crystalline solid | PrepChem.com[4] |

| Solubility | Soluble in organic solvents such as methylene chloride and diethyl ether. | PrepChem.com[4] |

Reactivity and Stability

This compound is a reactive compound, primarily due to the presence of the benzylic chloride functional group. The electron-donating methoxy groups on the aromatic ring further influence its reactivity.

The compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis of the benzyl chloride group. It is incompatible with strong oxidizing agents, strong bases, and nucleophiles.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 2,5-dimethoxybenzyl alcohol using thionyl chloride.[4]

Materials:

-

2,5-dimethoxybenzyl alcohol

-

Thionyl chloride

-

2,4,6-collidine

-

Methylene chloride

-

2 N Hydrochloric acid

-

Water

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a stirred mixture of 2,5-dimethoxybenzyl alcohol (150 g) and 2,4,6-collidine (108 g) in methylene chloride (750 ml) at room temperature, slowly add thionyl chloride (108 g) over a period of 1 hour. The reaction is slightly exothermic.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes.

-

Wash the reaction mixture with 2 N hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield a residue of this compound, which crystallizes upon standing (yield: 127 g).[4]

General Protocol for the Protection of Amines

This compound is frequently used to introduce the 2,5-dimethoxybenzyl (DMB) protecting group onto primary and secondary amines. The DMB group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions.

Materials:

-

Amine substrate

-

This compound

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)

Procedure:

-

Dissolve the amine substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the non-nucleophilic base to the solution.

-

Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture until the starting amine is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is typically worked up by washing with water and brine, followed by drying and evaporation of the organic solvent.

-

The resulting N-(2,5-dimethoxybenzyl) protected amine can be purified by chromatography or recrystallization.

Visualizations

As this compound is a synthetic reagent, a biological signaling pathway is not applicable. Instead, the following diagrams illustrate a typical experimental workflow for its use as a protecting group in organic synthesis.

Caption: Workflow for the protection of an amine with this compound, subsequent synthetic modifications, and final deprotection.

Caption: Logical flow from the synthesis of this compound to its application as a protecting group in a multi-step synthesis.

References

Technical Guide: Physical Properties of 2,5-Dimethoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,5-Dimethoxybenzyl chloride, a key intermediate in organic synthesis. The information is presented to support research and development activities where this compound is utilized.

Chemical Identity and Structure

This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with two methoxy groups at positions 2 and 5, and a chloromethyl group at position 1.

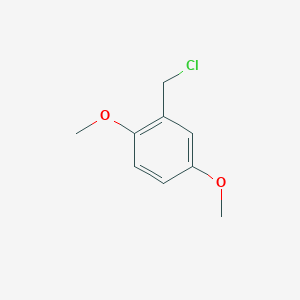

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO₂ | PubChem[1][2] |

| Molecular Weight | 186.64 g/mol | SCBT[1], PubChem[2] |

| CAS Number | 3840-27-5 | SCBT[1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| XLogP3 (Computed) | 2.3 | PubChem[2] |

| Topological Polar Surface Area (Computed) | 18.5 Ų | PubChem[2] |

Note on Isomers: For context, the isomeric compound 3,4-Dimethoxybenzyl chloride (CAS No. 7306-46-9) is a solid with a reported melting point of 50-53 °C.[3] This suggests that this compound is also likely to be a solid at room temperature.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively reported. However, standard methodologies would be employed for their measurement.

-

Melting Point: Determination would typically be carried out using a calibrated melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to the complete liquefaction of the material is recorded.

-

Boiling Point: The boiling point would be determined by distillation at atmospheric pressure or under reduced pressure for high-boiling substances. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.

-

Density: The density of a solid form could be determined using gas pycnometry. For a liquid form, a calibrated pycnometer or a digital density meter would be used at a specified temperature.

-

Solubility: Solubility would be determined by adding a known amount of this compound to a specific volume of a solvent (e.g., water, ethanol, acetone) at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by spectroscopic or chromatographic methods.

Logical Relationship of Physical Properties

The physical properties of a chemical compound are logically interconnected. The molecular formula dictates the molecular weight, which in turn influences bulk properties like boiling and melting points.

Caption: Interrelation of the physical properties of this compound.

Safety and Handling

While specific toxicological data for this compound is limited, it should be handled with care as a potentially hazardous chemical. Based on data for related benzyl chloride compounds, it may be corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

In-Depth Technical Guide to the NMR Spectra Analysis of 2,5-Dimethoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,5-Dimethoxybenzyl chloride. This document outlines the predicted ¹H and ¹³C NMR spectral data, presents detailed experimental protocols for its synthesis and NMR analysis, and includes visualizations to aid in the interpretation of the molecular structure and spectral assignments.

Predicted NMR Spectral Data

Due to the limited availability of public experimental NMR spectra for this compound, the following data is based on established NMR prediction models. These predictions provide a reliable estimation of the chemical shifts and coupling patterns expected for this compound.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The proton assignments correspond to the molecular structure shown in Figure 1.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-6 | ~6.95 | d | 1H | ~3.0 |

| H-3 | ~6.85 | d | 1H | ~9.0 |

| H-4 | ~6.78 | dd | 1H | ~9.0, 3.0 |

| -CH₂Cl | ~4.60 | s | 2H | - |

| -OCH₃ (C5) | ~3.82 | s | 3H | - |

| -OCH₃ (C2) | ~3.78 | s | 3H | - |

¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed in the table below. The carbon assignments are also referenced in Figure 1.

| Assignment | Chemical Shift (ppm) |

| C-2 | ~153.5 |

| C-5 | ~150.0 |

| C-1 | ~126.0 |

| C-4 | ~113.0 |

| C-3 | ~112.5 |

| C-6 | ~111.0 |

| -OCH₃ (C5) | ~56.0 |

| -OCH₃ (C2) | ~55.8 |

| -CH₂Cl | ~41.0 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the chlorination of 2,5-Dimethoxybenzyl alcohol.

Materials:

-

2,5-Dimethoxybenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether (Et₂O)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottomed flask

-

Addition funnel

-

Separatory funnel

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, dissolve 2,5-Dimethoxybenzyl alcohol in anhydrous diethyl ether.

-

Add a catalytic amount of pyridine to the solution.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride dropwise from the addition funnel to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a separatory funnel containing ice-cold water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified this compound for ¹H NMR analysis, and 50-100 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure it is properly labeled.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay). For ¹³C NMR, proton decoupling is typically applied.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Visualization

The following diagrams illustrate the molecular structure with NMR assignments and a conceptual workflow for the synthesis and analysis process.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dimethoxybenzyl Chloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 2,5-dimethoxybenzyl chloride. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic and benzylic protons, as well as typical coupling constants observed in similar structures. The spectrum is predicted for a solution in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-6 | ~ 6.95 | d | 1H | J ≈ 3.0 Hz |

| H-3 | ~ 6.85 | d | 1H | J ≈ 8.5 Hz |

| H-4 | ~ 6.78 | dd | 1H | J ≈ 8.5, 3.0 Hz |

| -CH₂Cl | ~ 4.60 | s | 2H | N/A |

| -OCH₃ (C5) | ~ 3.82 | s | 3H | N/A |

| -OCH₃ (C2) | ~ 3.80 | s | 3H | N/A |

Structural Representation and Proton Assignments

The structure of this compound and the assignment of its chemically distinct protons are illustrated in the following diagram.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

3.2. Spectrometer Setup and Calibration

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer is recommended for good signal dispersion.

-

Sample Insertion: Insert the NMR tube into the spectrometer's probe.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

3.3. Data Acquisition Parameters

The following is a standard set of acquisition parameters for a routine ¹H NMR spectrum:

| Parameter | Value | Purpose |

| Pulse Program | zg30 | Standard 30° pulse experiment |

| Number of Scans (NS) | 16 | To improve signal-to-noise ratio |

| Relaxation Delay (D1) | 2.0 s | To allow for sufficient relaxation of protons between scans |

| Acquisition Time (AQ) | ~4.0 s | To ensure good digital resolution |

| Spectral Width (SW) | 20 ppm | To cover the entire expected range of proton chemical shifts |

| Receiver Gain (RG) | Set automatically | To optimize signal detection without saturation |

| Temperature | 298 K | Standard room temperature measurement |

3.4. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) and perform a Fourier transformation.

-

Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all the signals in the spectrum to determine the relative number of protons for each resonance.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis.

Caption: Workflow for ¹H NMR analysis of this compound.

In-Depth Technical Guide: 13C NMR Data for 2,5-Dimethoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) data for 2,5-Dimethoxybenzyl chloride. Due to the limited availability of experimentally verified and published 13C NMR data for this specific compound, this report presents predicted chemical shifts generated from computational models. A comprehensive, representative experimental protocol for the acquisition of such data is also included for research and laboratory applications.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were computationally generated and are intended to serve as a reference for spectral analysis and compound identification. The assignments are based on the molecular structure provided in the diagram below.

| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment |

| C1 | 126.5 | Quaternary aromatic carbon |

| C2 | 152.0 | Aromatic carbon bonded to methoxy group |

| C3 | 113.5 | Aromatic CH |

| C4 | 111.8 | Aromatic CH |

| C5 | 153.8 | Aromatic carbon bonded to methoxy group |

| C6 | 113.1 | Aromatic CH |

| C7 | 41.0 | Methylene carbon (-CH2Cl) |

| C8 | 56.2 | Methoxy carbon (-OCH3 at C2) |

| C9 | 55.9 | Methoxy carbon (-OCH3 at C5) |

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the 13C NMR data table.

Caption: Molecular structure of this compound with numbered carbons.

Experimental Protocol for 13C NMR Data Acquisition

This section outlines a standard operating procedure for the acquisition of 13C NMR data for aromatic compounds such as this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl3) is a commonly used solvent for this type of compound.

-

Concentration: Dissolve approximately 20-50 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent.

-

NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).

2. NMR Spectrometer Setup:

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good resolution and sensitivity.

-

Probe Tuning: Tune and match the NMR probe to the 13C frequency.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters:

-

Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

-

Pulse Program: Use a standard 30-degree pulse angle to allow for faster repetition rates.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for most carbons, but a longer delay (5-10 seconds) may be necessary for quaternary carbons to ensure full relaxation and accurate integration.

-

Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from a few hundred to several thousand scans depending on the sample concentration and spectrometer sensitivity.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected range of chemical shifts for organic molecules.

-

Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the resulting spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent residual peak to its known value (e.g., 77.16 ppm for CDCl3).

-

Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in a typical 13C NMR experiment.

Caption: A streamlined workflow for 13C NMR experimentation and analysis.

An In-depth Technical Guide to the Infrared Spectroscopy of 2,5-Dimethoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,5-dimethoxybenzyl chloride. It details the expected characteristic absorption bands, provides standardized experimental protocols for obtaining the spectrum, and outlines the logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, materials science, and drug development who work with or synthesize this and related compounds.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample at various wavelengths, an IR spectrum is generated, which serves as a unique molecular "fingerprint." For this compound (C₉H₁₁ClO₂), IR spectroscopy is instrumental in confirming the presence of its key structural features: the dimethoxy-substituted aromatic ring, the benzylic chloride moiety, and the methylene group. Understanding the characteristic vibrational frequencies of these functional groups is crucial for structural verification and purity assessment.

Expected Infrared Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~ 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic C-H |

| ~ 2960 - 2850 | Medium | C-H Stretch | Methylene (CH₂) Asymmetric & Symmetric |

| ~ 1600, 1500 | Medium to Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| ~ 1465 | Medium | CH₂ Scissoring (Bending) | Methylene (CH₂) |

| ~ 1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (Ar-O-CH₃) |

| ~ 1040 | Strong | Symmetric C-O-C Stretch | Aryl Ether (Ar-O-CH₃) |

| ~ 850 - 550 | Medium to Strong | C-Cl Stretch | Alkyl Halide (Benzylic Chloride) |

| ~ 810 - 840 | Strong | C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Benzene Ring |

Note: The exact peak positions can be influenced by the physical state of the sample (solid, liquid, or gas) and the sample preparation method.

Experimental Protocols for Infrared Spectroscopy

The acquisition of a high-quality IR spectrum of this compound, which is a solid at room temperature, requires appropriate sample preparation. The following are detailed methodologies for key experimental techniques.

3.1. Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This is often the simplest and most rapid method for obtaining an IR spectrum of a solid sample.

-

Apparatus : A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Procedure :

-

Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

After the measurement, clean the crystal and anvil thoroughly.

-

3.2. Thin Solid Film Method

This method involves dissolving the solid sample in a volatile solvent and depositing it onto an IR-transparent salt plate.[1]

-

Apparatus : FT-IR spectrometer, IR-transparent salt plates (e.g., NaCl or KBr), a beaker or vial, a pipette or dropper, and a volatile solvent (e.g., methylene chloride or acetone).

-

Procedure :

-

Dissolve a small amount (approximately 10-20 mg) of this compound in a minimal amount (a few drops) of a suitable volatile solvent.[1]

-

Using a pipette, apply a drop or two of the solution to the center of a clean, dry salt plate.[1]

-

Allow the solvent to evaporate completely, which will leave a thin film of the solid sample on the plate.[1]

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum. If the absorption peaks are too intense, the film is too thick and can be thinned by washing the plate with a small amount of pure solvent. If the peaks are too weak, another drop of the solution can be added and the solvent evaporated.[1]

-

After analysis, clean the salt plates thoroughly with a dry solvent and store them in a desiccator.

-

3.3. Nujol Mull Method

In this technique, the solid sample is ground into a fine powder and dispersed in a mulling agent (Nujol, a mineral oil) to create a paste.

-

Apparatus : FT-IR spectrometer, agate mortar and pestle, IR-transparent salt plates (e.g., NaCl or KBr), and Nujol.

-

Procedure :

-

Place a small amount (5-10 mg) of this compound into an agate mortar.

-

Add one to two drops of Nujol to the solid.

-

Grind the mixture with the pestle until a smooth, uniform paste (mull) is formed.

-

Spread a thin layer of the mull onto one salt plate and cover it with a second plate, rotating the plates to ensure an even film with no air bubbles.

-

Place the "sandwiched" plates into the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum. Note that the spectrum will show absorption bands for Nujol (alkane C-H stretches and bends), which will overlay the sample's spectrum in those regions.

-

Visualization of the Analytical Workflow

The following diagrams illustrate the logical workflow for the IR spectroscopic analysis of this compound.

References

Mass Spectrometry of 2,5-Dimethoxybenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,5-Dimethoxybenzyl chloride (C₉H₁₁ClO₂), a compound of interest in synthetic chemistry and potentially in drug development. This document outlines a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), presents a predictive summary of its mass spectral data, and illustrates its probable fragmentation pathway.

Predicted Mass Spectrometry Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a fragmentation pattern can be predicted based on established principles of mass spectrometry for substituted aromatic compounds. The molecular weight of this compound is 186.64 g/mol .[1][2] The expected quantitative data from an Electron Ionization (EI) mass spectrum is summarized in Table 1. The presence of chlorine would result in a characteristic M+2 isotope peak for chlorine-containing fragments.

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Proposed Origin |

| Molecular Ion | [C₉H₁₁O₂Cl]⁺ | 186/188 | Ionization of the parent molecule |

| [M-Cl]⁺ | [C₉H₁₁O₂]⁺ | 151 | Loss of a chlorine radical |

| [M-CH₂Cl]⁺ | [C₈H₉O₂]⁺ | 137 | Cleavage of the chloromethyl group |

| [M-OCH₃]⁺ | [C₈H₈OCl]⁺ | 155/157 | Loss of a methoxy radical |

| [M-Cl-CO]⁺ | [C₈H₁₁O]⁺ | 123 | Loss of CO from the [M-Cl]⁺ ion |

| Tropylium-type ion | [C₈H₉]⁺ | 105 | Rearrangement and fragmentation |

| Benzyl-type ion | [C₇H₇]⁺ | 91 | Fragmentation of the aromatic ring |

Table 1: Predicted Quantitative Mass Spectrometry Data for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of this compound using GC-MS with electron ionization.

Sample Preparation

-

Dissolution: Prepare a 1 mg/mL stock solution of this compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

Dilution: Create a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL to establish a calibration curve.

-

Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to all samples and standards.

Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: A nonpolar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Scan Range: m/z 40-400

-

Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

Data Analysis

-

Peak Identification: Identify the peak corresponding to this compound based on its retention time.

-

Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.

-

Fragmentation Analysis: Analyze the fragmentation pattern to confirm the structure of the analyte by comparing it with the predicted fragments in Table 1 and known fragmentation mechanisms.

-

Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Use this curve to determine the concentration of this compound in unknown samples.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of this compound.

References

Navigating the Solubility of 2,5-Dimethoxybenzyl Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth analysis of the solubility characteristics of 2,5-Dimethoxybenzyl chloride (CAS No: 3840-27-5), a crucial reagent and intermediate in the fields of organic synthesis and pharmaceutical development. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This document provides a summary of solubility properties, a detailed experimental protocol for solubility determination, and a visual workflow to support experimental design.

Core Concepts in Solubility

The dissolution of a solid compound, such as this compound, in a liquid solvent to form a homogeneous solution is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be miscible. The molecular structure of this compound, featuring a moderately polar benzyl chloride group and two electron-donating methoxy groups, influences its interaction with various organic solvents. Factors such as solvent polarity, temperature, and the potential for intermolecular forces like hydrogen bonding and van der Waals interactions play a critical role in its solubility profile.

Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely available in published literature, its structural characteristics allow for a qualitative assessment of its solubility in common organic solvents. Generally, it is expected to exhibit good solubility in a range of polar aprotic and non-polar organic solvents due to its aromatic nature and the presence of ether linkages.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. Its polarity is compatible with the functional groups of this compound. |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Soluble | A polar aprotic ether that is a good solvent for many organic compounds. |

| Acetone | C₃H₆O | 21 | Soluble | A polar aprotic solvent known for its broad solvency. |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Soluble | A moderately polar solvent commonly used in organic synthesis and chromatography. |

| Toluene | C₇H₈ | 2.4 | Soluble | A non-polar aromatic solvent that can dissolve other aromatic compounds. |

| Hexanes | C₆H₁₄ | 1.9 | Sparingly Soluble to Insoluble | A non-polar aliphatic solvent, likely to be a poor solvent for the moderately polar this compound. |

| Methanol | CH₃OH | 33 | Soluble | A polar protic solvent that can engage in hydrogen bonding, which may enhance solubility. |

| Ethanol | C₂H₅OH | 24.5 | Soluble | Similar to methanol, this polar protic solvent is expected to be effective. |

Note: This table is based on general principles of solubility and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method.[1][2][3] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with tight-fitting caps (e.g., screw-cap glass vials)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume of the selected organic solvent to each vial. The amount of solid should be sufficient to ensure a solid phase remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature.

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[4]

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the solubility by taking into account the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains sparse, the provided qualitative assessment and detailed experimental protocol for the isothermal shake-flask method offer researchers and drug development professionals a robust framework for determining this critical physicochemical property. Accurate solubility data is indispensable for the successful design and execution of synthetic routes, purification procedures, and formulation development involving this versatile chemical intermediate.

References

An In-depth Technical Guide on the Reactivity of 2,5-Dimethoxybenzyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxybenzyl chloride is a valuable reagent in organic synthesis, frequently employed for the introduction of the 2,5-dimethoxybenzyl protecting group or as a reactive intermediate in the synthesis of more complex molecules. Its reactivity is characterized by the lability of the benzylic chloride, which is readily displaced by a wide range of nucleophiles. This guide provides a comprehensive overview of the core reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. It details the underlying reaction mechanisms, provides adaptable experimental protocols, and presents quantitative data to inform reaction optimization.

Core Reactivity Principles

The reactivity of this compound is fundamentally governed by its structure. As a benzylic halide, it is susceptible to nucleophilic substitution reactions. The presence of two electron-donating methoxy groups on the aromatic ring significantly influences the reaction mechanism, primarily by stabilizing the formation of a carbocation intermediate. This electronic effect makes the compound amenable to both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways, with the predominant mechanism being highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The general mechanism for the reaction of this compound with a nucleophile (Nu-) can be depicted as follows:

An In-depth Technical Guide to the Electrophilicity of 2,5-Dimethoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 2,5-dimethoxybenzyl chloride, a key reactive intermediate in organic synthesis. The presence of two electron-donating methoxy groups on the aromatic ring significantly influences the reactivity of the benzylic chloride, primarily by stabilizing the corresponding carbocation. This guide explores the mechanistic dichotomy between SN1 and SN2 reaction pathways, supported by comparative kinetic data from related substituted benzyl chlorides. Detailed experimental protocols for the synthesis of this compound and its subsequent use in nucleophilic substitution reactions are provided. Furthermore, this document includes visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is a valuable reagent in organic synthesis, frequently employed as a protecting group for alcohols and in the construction of more complex molecular architectures. The core of its reactivity lies in the electrophilic nature of the benzylic carbon, which is susceptible to attack by a wide range of nucleophiles. The substitution pattern of the methoxy groups on the benzene ring plays a pivotal role in modulating this electrophilicity, steering the reaction mechanism towards either a unimolecular (SN1) or bimolecular (SN2) pathway. Understanding the factors that govern this reactivity is crucial for designing efficient and selective synthetic routes in drug discovery and development.

Electronic Effects of Methoxy Substituents

The two methoxy groups at the 2- and 5-positions of the benzene ring exert a strong electron-donating effect through resonance (+M effect). This effect is particularly pronounced at the ortho and para positions relative to the methoxy groups. In the case of this compound, the methoxy group at the 2-position (ortho to the benzylic carbon) and the methoxy group at the 5-position (meta to the benzylic carbon) collectively increase the electron density of the aromatic ring.

This electron-donating character has a profound impact on the stability of the benzylic carbocation that would be formed in an SN1 reaction. The positive charge on the benzylic carbon can be effectively delocalized into the electron-rich aromatic ring, a phenomenon that is significantly enhanced by the presence of the methoxy groups. This stabilization of the carbocation intermediate strongly favors the SN1 pathway, especially in polar protic solvents.[1]

Mechanistic Considerations: SN1 vs. SN2 Pathways

The nucleophilic substitution at the benzylic carbon of this compound can proceed through two distinct mechanisms:

-

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.[2] Given the high stability of the 2,5-dimethoxybenzyl carbocation, this pathway is highly probable.

-

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction depends on the concentration of both the substrate and the nucleophile.[1] While the primary nature of the benzylic carbon might suggest SN2 reactivity, the electronic stabilization favoring a carbocation makes the SN1 pathway highly competitive.

The choice between these two pathways is influenced by several factors, including the nature of the nucleophile, the solvent polarity, and the reaction temperature. Strong nucleophiles and polar aprotic solvents tend to favor the SN2 mechanism, whereas weak nucleophiles and polar protic solvents promote the SN1 pathway.[1]

Figure 1. Competing SN1 and SN2 pathways for this compound.

Quantitative Analysis of Electrophilicity

Table 1: Solvolysis Rate Constants of Substituted Benzyl Chlorides

| Substituent | Solvent System | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) |

| 4-Methoxy | 20% Acetonitrile in Water | 25 | 2.2 |

| 3,4-Dimethoxy | Not specified | Not specified | Data not available |

| Unsubstituted | 20% Acetonitrile in Water | 25 | Significantly slower than 4-methoxy |

| 3,4-Dinitro | 20% Acetonitrile in Water | 25 | 1.1 x 10⁻⁸ |

Data for 4-methoxy and 3,4-dinitro substituted benzyl chlorides are from a study on the solvolysis of a broad series of substituted benzyl chlorides.[3]

The data in Table 1 clearly demonstrates the profound effect of electron-donating groups on the rate of solvolysis. The 4-methoxy group, a strong electron-donating group, accelerates the reaction by several orders of magnitude compared to the unsubstituted and electron-withdrawn counterparts. This is consistent with a mechanism that proceeds through a carbocation intermediate (SN1), where the positive charge is stabilized by the methoxy group.

Based on these trends, it is reasonable to predict that this compound will also exhibit a high rate of solvolysis, likely comparable to or even exceeding that of 4-methoxybenzyl chloride, due to the presence of two electron-donating methoxy groups.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2,5-dimethoxybenzyl alcohol.[3]

Materials:

-

2,5-Dimethoxybenzyl alcohol

-

Thionyl chloride

-

2,4,6-Collidine

-

Methylene chloride

-

2 N Hydrochloric acid

-

Water

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a stirred mixture of 2,5-dimethoxybenzyl alcohol (150 g), 2,4,6-collidine (108 g), and methylene chloride (750 ml) at room temperature, slowly add thionyl chloride (108 g) over 1 hour. The reaction is slightly exothermic.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Wash the reaction mixture with 2 N hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain a residue of this compound, which should crystallize upon standing.

Figure 2. Synthesis workflow for this compound.

Williamson Ether Synthesis using this compound

This protocol provides a general procedure for the synthesis of ethers from an alcohol and this compound.

Materials:

-

Alcohol (R-OH)

-

Sodium hydride (60% dispersion in mineral oil)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and anhydrous DMF (or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 eq) in anhydrous DMF (or THF) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Conclusion

This compound is a highly reactive electrophile due to the strong electron-donating nature of its two methoxy substituents. These groups effectively stabilize the benzylic carbocation, making the SN1 pathway a dominant reaction mechanism, particularly in polar protic solvents. While direct kinetic data for this specific isomer is limited, comparative analysis with other substituted benzyl chlorides strongly supports its high reactivity. The provided experimental protocols offer a practical guide for the synthesis and utilization of this compound in various synthetic applications. A thorough understanding of its electrophilic character and mechanistic tendencies is essential for its effective use in the development of novel pharmaceuticals and other functional molecules.

References

Stability of 2,5-Dimethoxybenzyl Chloride Under Acidic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical stability of 2,5-dimethoxybenzyl chloride in acidic environments. Due to its chemical structure, this compound is of significant interest as a reactive intermediate and as a precursor to the 2,5-dimethoxybenzyl (DMB) protecting group in organic synthesis. Understanding its stability is critical for its effective use and for the development of robust chemical processes. While specific kinetic data for the acid-catalyzed degradation of this compound is not extensively published, this guide extrapolates from well-established principles of physical organic chemistry and available data on analogous compounds to provide a thorough understanding of its expected behavior.

Executive Summary

This compound is anticipated to be highly unstable under acidic conditions. The presence of two electron-donating methoxy groups on the benzene ring significantly stabilizes the formation of a benzyl carbocation, thereby facilitating rapid solvolysis or hydrolysis via a unimolecular nucleophilic substitution (SN1) mechanism. This inherent reactivity necessitates careful handling and consideration in acidic media to prevent unwanted degradation. This guide outlines the mechanistic basis for this instability, provides comparative data from related compounds, details experimental protocols for stability assessment, and presents visual workflows and reaction pathways.

Mechanistic Rationale for Instability

The degradation of this compound in the presence of an acid and a nucleophile (such as water) is expected to proceed through an SN1 pathway. This mechanism involves the formation of a carbocation intermediate in the rate-determining step. The two methoxy groups at the 2- and 5-positions play a crucial role in stabilizing this intermediate through resonance effects, thereby accelerating the rate of the reaction.

The key steps in the acid-catalyzed degradation are:

-

Carbocation Formation: The chloride ion departs, facilitated by a protic or Lewis acid, to form a resonance-stabilized 2,5-dimethoxybenzyl carbocation. This is the rate-limiting step.

-

Nucleophilic Attack: A nucleophile present in the medium (e.g., water, alcohol) rapidly attacks the carbocation.

-

Deprotonation: If the nucleophile was neutral (like water), a final deprotonation step yields the final product, 2,5-dimethoxybenzyl alcohol.

The resonance stabilization of the carbocation intermediate is the primary driver for the high reactivity of this compound in acidic solutions.

Quantitative Data and Comparative Analysis

Direct quantitative kinetic data for the hydrolysis of this compound is scarce in the literature. However, the effect of methoxy substituents on the solvolysis rates of other benzyl chlorides has been studied and provides a strong basis for comparison. Electron-donating groups, particularly at the para position, are known to dramatically increase the rate of solvolysis.

The following table summarizes the relative solvolysis rates of various substituted benzyl chlorides, illustrating the powerful accelerating effect of methoxy substitution.

| Compound | Relative Rate of Solvolysis (in 80% aqueous ethanol) |

| Benzyl chloride | 1 |

| 4-Methylbenzyl chloride | 30 |

| 4-Methoxybenzyl chloride | ~100,000 |

| 3,4-Dimethoxybenzyl chloride | Very High (qualitative)[1] |

| This compound | Expected to be Very High |

Note: The data for 4-methoxybenzyl chloride highlights the significant rate enhancement. It is reasonable to infer that this compound would also have a very high rate of solvolysis due to the presence of two electron-donating groups.

Experimental Protocols for Stability Assessment

To quantitatively determine the stability of this compound under specific acidic conditions, a systematic experimental approach is required. The following protocol outlines a general method for such an analysis.

Objective

To determine the degradation kinetics of this compound in an acidic solution at a constant temperature.

Materials and Equipment

-

This compound

-

HPLC-grade acetonitrile and water

-

A suitable acid (e.g., hydrochloric acid, sulfuric acid)

-

A suitable buffer system if pH control is needed

-

Volumetric flasks, pipettes, and autosampler vials

-

HPLC system with a UV detector

-

Thermostatted reaction vessel or water bath

Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Preparation of Acidic Medium: Prepare the desired acidic solution (e.g., 0.1 M HCl in a water/acetonitrile mixture). The use of a co-solvent like acetonitrile is necessary due to the low water solubility of the benzyl chloride.

-

Initiation of the Reaction:

-

Equilibrate the acidic medium to the desired temperature (e.g., 25°C) in a thermostatted vessel.

-

At time t=0, add a small, known volume of the this compound stock solution to the acidic medium and mix thoroughly.

-

-

Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by diluting it with a neutral or slightly basic mobile phase to prevent further degradation.

-

HPLC Analysis:

-

Inject the quenched samples into an HPLC system.

-

Column: A C18 reverse-phase column is typically suitable.[2]

-

Mobile Phase: A gradient of acetonitrile and water is often effective.[2]

-

Detection: Monitor the elution of this compound and its primary degradation product, 2,5-dimethoxybenzyl alcohol, using a UV detector at a suitable wavelength (e.g., 220 nm or 280 nm).

-

Quantification: Determine the concentration of the remaining this compound at each time point by comparing its peak area to a calibration curve.

-

Data Analysis

-

Plot the concentration of this compound versus time.

-

Determine the order of the reaction and calculate the rate constant (k). For an expected first-order reaction, a plot of ln[Concentration] vs. time will be linear, with the slope equal to -k.

-

Calculate the half-life (t1/2) of the compound under the tested conditions using the formula: t1/2 = 0.693 / k.

Visualizations

Reaction Pathway

Caption: Proposed SN1 degradation pathway of this compound in aqueous acid.

Experimental Workflow

Caption: General experimental workflow for assessing the stability of this compound.

Conclusion

This compound is expected to exhibit low stability in acidic environments due to the resonance-stabilizing effects of its two methoxy substituents, which favor a rapid SN1 degradation pathway. For applications in chemical synthesis, particularly when used to introduce the DMB protecting group, anhydrous and non-acidic conditions are paramount. For any process involving this compound in the presence of acids, it is essential to conduct stability studies, such as the one outlined in this guide, to quantify its degradation rate and ensure the integrity of the process. Researchers and drug development professionals should exercise caution and implement appropriate controls when handling this compound in acidic media.

References

Stability of 2,5-Dimethoxybenzyl Chloride Under Basic Conditions: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: Reactivity of Benzyl Chlorides

Benzyl chlorides are known to be reactive alkyl halides. Their reactivity is largely governed by the stability of the benzylic carbocation that can form upon cleavage of the carbon-chlorine bond. The presence of electron-donating groups on the aromatic ring, such as methoxy groups, significantly stabilizes this carbocation through resonance, thereby increasing the susceptibility of the molecule to nucleophilic substitution reactions.

Under basic conditions, the primary degradation pathway for 2,5-dimethoxybenzyl chloride is expected to be hydrolysis, yielding 2,5-dimethoxybenzyl alcohol. This reaction can proceed through either an SN1 or SN2 mechanism, with the former being favored by polar protic solvents and stabilizing electron-donating groups. The hydroxide ion can act as a nucleophile, attacking the benzylic carbon and displacing the chloride ion.

Predicted Degradation Pathway

The principal degradation of this compound in a basic aqueous environment is the nucleophilic substitution of the chloride by a hydroxide ion, leading to the formation of 2,5-dimethoxybenzyl alcohol and a chloride salt.

Caption: Predicted hydrolysis pathway of this compound.

Quantitative Data on Analogous Compounds

While specific kinetic data for the base-catalyzed hydrolysis of this compound is scarce, the solvolysis rates of various substituted benzyl chlorides in aqueous solutions provide valuable insights into the electronic effects of substituents on their reactivity. The following table summarizes first-order rate constants (ksolv) for the solvolysis of selected benzyl chlorides in 20% acetonitrile in water. It is important to note that these are not under basic conditions but illustrate the inherent reactivity.

| Compound | Substituent(s) | ksolv (s⁻¹) |

| 4-Methoxybenzyl chloride | 4-OCH₃ | 2.2 |

| 3,4-Dimethoxybenzyl chloride | 3,4-(OCH₃)₂ | Data not specified, but synthesis mentioned[1] |

| Benzyl chloride | None | (Reference) |

| 3-Nitrobenzyl chloride | 3-NO₂ | (Significantly slower than electron-donating groups) |

| 3,4-Dinitrobenzyl chloride | 3,4-(NO₂)₂ | 1.1 x 10⁻⁸[1] |

Data extracted from a study on the solvolysis of substituted benzyl chlorides[1].

The data clearly indicates that electron-donating groups like methoxy substituents dramatically increase the rate of solvolysis, implying a higher susceptibility to nucleophilic attack. Conversely, electron-withdrawing groups significantly decrease the reaction rate. Given the presence of two electron-donating methoxy groups, this compound is expected to be highly reactive towards bases.

Experimental Protocols for Stability Assessment

A robust stability study is essential to quantify the degradation of this compound under basic conditions. The following is a detailed experimental protocol that can be adapted for this purpose.

Objective:

To determine the degradation rate of this compound in the presence of a base at various temperatures.

Materials:

-

This compound (high purity)

-

Sodium hydroxide (NaOH), analytical grade

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV detector

-

Thermostatically controlled water bath or oven

Experimental Workflow

Caption: Workflow for the stability assessment of this compound.

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh approximately 100 mg of this compound and dissolve it in acetonitrile in a 100 mL volumetric flask to prepare a stock solution of approximately 1 mg/mL.

-

-

Preparation of Reaction Solutions:

-

Prepare aqueous solutions of sodium hydroxide at the desired concentrations (e.g., 0.1 M, 0.05 M, and 0.01 M).

-

For each kinetic run, pipette a known volume of the this compound stock solution into a thermostatically controlled reaction vessel containing the basic solution. The final concentration of the substrate should be significantly lower than the base to ensure pseudo-first-order kinetics.

-

-

Incubation and Sampling:

-

Maintain the reaction mixtures at constant temperatures (e.g., 25 °C, 40 °C, and 50 °C).

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture. The frequency of sampling will depend on the reaction rate and should be adjusted to obtain a sufficient number of data points during the course of the reaction.

-

-

Sample Quenching and Preparation:

-

Immediately quench the reaction in the withdrawn aliquot by diluting it in a solution that neutralizes the base (e.g., a solution of acetonitrile and a suitable acidic buffer) to prevent further degradation.

-

Filter the quenched sample through a 0.45 µm syringe filter before HPLC analysis.

-

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is suitable. For example, a starting gradient of 50:50 (acetonitrile:water) ramped up to 90:10 over 15 minutes can effectively separate the relatively nonpolar this compound from the more polar 2,5-dimethoxybenzyl alcohol.